molecular formula C27H37ClN2O8 B600806 Cetirizine Sorbitol Ester Impurity CAS No. 3848888-64-5

Cetirizine Sorbitol Ester Impurity

Cat. No. B600806
M. Wt: 553.06
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cetirizine Sorbitol Ester Impurity is a chemical compound with the molecular formula C27H37ClN2O8 and a molecular weight of 553 . It is also known as (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2- (2- (4- ( (4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)ethoxy)acetate .


Molecular Structure Analysis

The molecular structure of Cetirizine Sorbitol Ester Impurity can be represented by the SMILES notation: ClC1=CC=C (C (N2CCN (CCOCC (OC [C@@H] (O) [C@@H] (O) [C@H] (O) [C@H] (O)CO)=O)CC2)C3=CC=CC=C3)C=C1 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Reaction with Pharmaceutical Excipients

Cetirizine sorbitol ester impurity can form through reactions between drug substances and excipients, particularly in drug formulations. For example, cetirizine, which is commonly used for treating allergic reactions, readily reacts with sorbitol and glycerol to form monoesters. This reaction is significant even at low temperatures such as 40°C, with over 1% of cetirizine transforming into a monoester within a week. This highlights the need for careful consideration of excipient interactions in drug formulation and storage (He Yu et al., 2010).

Chromatographic Analysis

Developments in chromatographic methods allow for the accurate determination of cetirizine sorbitol ester impurities in drug formulations. For instance, a reverse phase liquid chromatographic method was specifically optimized for estimating cetirizine mannitol ester impurity in cetirizine chewable tablets, a related compound. This method is essential for ensuring the quality and safety of pharmaceutical products (N. Sharma et al., 2011).

Impurity Profiling in Marketed Products

High-resolution mass spectrometry and multivariate data analysis have been used to profile non-target impurities, including cetirizine sorbitol ester, in different brands of cetirizine tablets. This approach is crucial for evaluating the consistency and safety of both original and generic drugs (Zhe Zhou, 2016).

Hydrogels Formulation

Cetirizine sorbitol ester impurities are also relevant in the development of hydrogels containing cetirizine. The presence of sorbitol, as a humectant in hydrogels, influences the rheological properties and pharmaceutical availability of cetirizine, impacting its effectiveness in dermal administration (Z. Capková et al., 2005).

Interaction with Other Impurities

The interaction of sorbitol with other impurities can modulate its crystallization behavior, which is significant in the formulation of sugar-free products. For instance, the presence of impurities like mannitol and maltitol impacts the crystallization behavior of sorbitol, which can influence the properties of products containing sorbitol esters, including those with cetirizine (Amy E. DeJong & R. Hartel, 2021).

properties

CAS RN

3848888-64-5

Product Name

Cetirizine Sorbitol Ester Impurity

Molecular Formula

C27H37ClN2O8

Molecular Weight

553.06

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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